![molecular formula C23H21N3O3S B14116907 3-benzyl-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzo[4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14116907.png)
3-benzyl-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzo[4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzyl-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzo[4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that combines benzyl, pyrrolidinyl, and thienopyrimidine moieties, making it a subject of study for its diverse chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzo[4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors, which can enhance reaction efficiency and scalability. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzo[4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper catalysts.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-benzyl-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzo[4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and possible biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: Its complex structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interaction with biological targets, which can provide insights into its mechanism of action and potential therapeutic uses
Mechanism of Action
The mechanism of action of 3-benzyl-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzo[4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit enzyme activity or block receptor signaling pathways, resulting in therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: These compounds share a similar heterocyclic structure and are known for their broad range of biological activities.
Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytosine arabinoside are well-known for their anticancer properties.
Thienopyrimidine Derivatives: These compounds are studied for their potential in treating various diseases due to their unique chemical properties.
Uniqueness
What sets 3-benzyl-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzo[4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione apart is its combination of benzyl, pyrrolidinyl, and thienopyrimidine moieties. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H21N3O3S |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
3-benzyl-1-(2-oxo-2-pyrrolidin-1-ylethyl)-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H21N3O3S/c27-19(24-12-6-7-13-24)15-25-20-17-10-4-5-11-18(17)30-21(20)22(28)26(23(25)29)14-16-8-2-1-3-9-16/h1-5,8-11H,6-7,12-15H2 |
InChI Key |
OABUXXUFMTXENA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)SC5=CC=CC=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


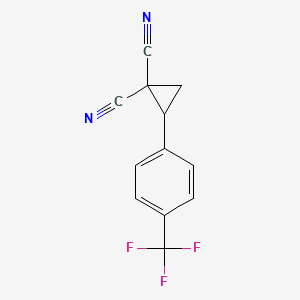
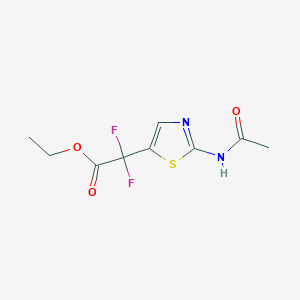
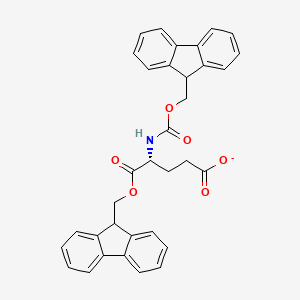
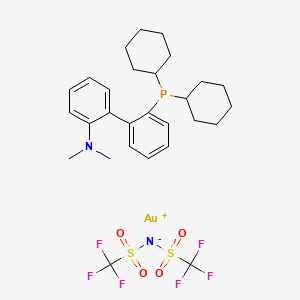
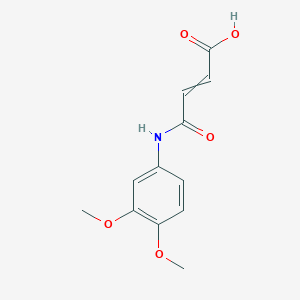
![N-(3-cyanophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14116867.png)
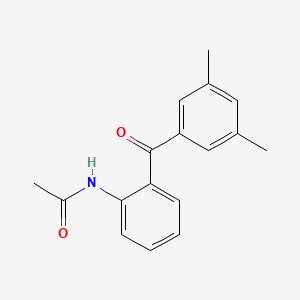

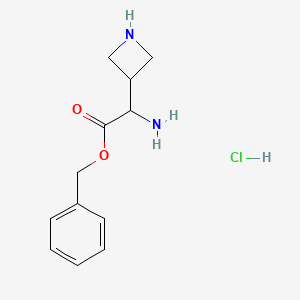
![3-(Dimethylamino)-1-[3-phenoxy-5-(trifluoromethyl)pyridin-2-yl]prop-2-en-1-one](/img/structure/B14116878.png)
![Ethanone, 1-[4-(1-heptynyl)phenyl]-](/img/structure/B14116879.png)
![3-[4-(2-Methoxyphenyl)sulfanylphenyl]prop-2-enoic acid](/img/structure/B14116886.png)
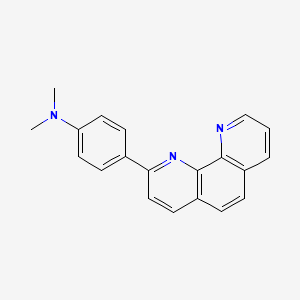
![2-fluoro-N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B14116900.png)
